molecular formula C20H13FN2 B239821 6-Fluoro-2,3-diphenylquinoxaline

6-Fluoro-2,3-diphenylquinoxaline

Cat. No. B239821
M. Wt: 300.3 g/mol
InChI Key: UDTBCTBYTUDBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2,3-diphenylquinoxaline (FDQ) is a heterocyclic organic compound that is widely used in scientific research. It is a member of the quinoxaline family of compounds and has been extensively studied for its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 6-Fluoro-2,3-diphenylquinoxaline is not fully understood, but it is believed to interact with various biological molecules, including proteins and nucleic acids, through a variety of mechanisms.
Biochemical and Physiological Effects:
6-Fluoro-2,3-diphenylquinoxaline has been shown to have a number of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and modulate the activity of various signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Fluoro-2,3-diphenylquinoxaline in scientific research is its versatility, as it can be used for a wide range of applications. However, its use can also be limited by its potential toxicity and the difficulty of synthesizing the compound in large quantities.

Future Directions

There are many potential future directions for research involving 6-Fluoro-2,3-diphenylquinoxaline, including further exploration of its potential therapeutic applications, the development of new synthetic methods for the compound, and the use of 6-Fluoro-2,3-diphenylquinoxaline as a tool for studying various biological systems.
In conclusion, 6-Fluoro-2,3-diphenylquinoxaline is a highly versatile compound with a wide range of potential applications in scientific research. While its mechanism of action and physiological effects are not fully understood, it has already been shown to have significant potential as a therapeutic agent and as a tool for studying various biological systems. Further research in this area is likely to yield many exciting new discoveries and applications for this compound.

Synthesis Methods

The synthesis of 6-Fluoro-2,3-diphenylquinoxaline is typically achieved through a multi-step process involving the reaction of 2,3-diphenylquinoxaline with a fluorinating reagent. The exact details of the synthesis can vary depending on the specific application of the compound.

Scientific Research Applications

6-Fluoro-2,3-diphenylquinoxaline has been used in a variety of scientific research applications, including as a fluorescent probe for imaging biological systems, as a potential therapeutic agent for the treatment of certain diseases, and as a tool for studying the structure and function of various proteins.

properties

Product Name

6-Fluoro-2,3-diphenylquinoxaline

Molecular Formula

C20H13FN2

Molecular Weight

300.3 g/mol

IUPAC Name

6-fluoro-2,3-diphenylquinoxaline

InChI

InChI=1S/C20H13FN2/c21-16-11-12-17-18(13-16)23-20(15-9-5-2-6-10-15)19(22-17)14-7-3-1-4-8-14/h1-13H

InChI Key

UDTBCTBYTUDBRA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)N=C2C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)N=C2C4=CC=CC=C4

Origin of Product

United States

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